1-(5-acetyl-3-methyl-3H-pyrazol-4-yl)ethanone
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Overview
Description
1-(5-Acetyl-3-methyl-3H-pyrazol-4-yl)ethanone is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex heterocyclic systems
Preparation Methods
The synthesis of 1-(5-acetyl-3-methyl-3H-pyrazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of hydrazine with a β-diketone, followed by acetylation . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific solvents, to enhance yield and purity .
Chemical Reactions Analysis
1-(5-Acetyl-3-methyl-3H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and conditions employed .
Scientific Research Applications
1-(5-Acetyl-3-methyl-3H-pyrazol-4-yl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-acetyl-3-methyl-3H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-Acetyl-3-methyl-3H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-4-acetylpyrazole: This compound shares a similar pyrazole ring structure but differs in its substituents, leading to distinct chemical and biological properties.
4-Acetyl-3-methyl-1-phenyl-5-pyrazolone: Another related compound with a pyrazolone ring, exhibiting unique reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features, diverse chemical reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(5-acetyl-3-methyl-3H-pyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(5(2)11)8(6(3)12)10-9-4/h4H,1-3H3 |
InChI Key |
UEXCCQNHAOHACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(N=N1)C(=O)C)C(=O)C |
Origin of Product |
United States |
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